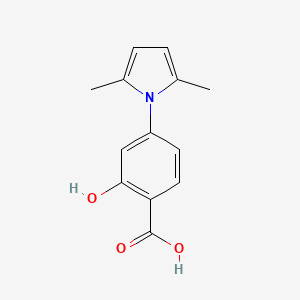
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Descripción general
Descripción
what is '4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid'? 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of compounds known as pyrrolopyrrole-carboxylic acids. It is an aromatic compound with a molecular formula of C11H12O3. the use of '4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid' 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is used in the synthesis of new pyrrol-2-ylbenzoic acid derivatives, which have potential applications as anti-inflammatory agents. It can also be used as a starting material for the synthesis of new pyrrol-2-ylbenzoic acid derivatives, which may have potential applications as anti-cancer agents. Additionally, it can be employed in the synthesis of new pyrrol-2-ylbenzoic acid derivatives, which may have potential applications as anti-diabetic agents. the chemistry of '4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid' 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is an organic compound containing a pyrrole ring, an aromatic hydroxybenzoic acid group, and two methyl groups. The molecule is composed of a six-membered ring with one oxygen and five carbon atoms, two methyl groups, and a hydroxybenzoic acid group. The pyrrole ring is composed of a nitrogen atom bound to four carbon atoms in a planar arrangement. The nitrogen atom is sp2 hybridized, with two lone pairs of electrons occupying the remaining two hybridized orbitals. The two methyl groups are each attached to one of the carbon atoms in the pyrrole ring and are sp3 hybridized. The hydroxybenzoic acid group is composed of a benzene ring with one additional oxygen atom attached to one of the carbon atoms. The acidity of the compound is due to the presence of the hydroxybenzoic acid group, which contains a carboxylic acid functional group. The compound is likely to be soluble in polar solvents such as water and alcohols due to the presence of the hydroxybenzoic acid group. The compound is likely to react with bases to form salts, and can also react with nucleophiles, such as amines, to form amides. The pyrrole ring may be susceptible to nucleophilic attack, which could lead to the formation of substituted pyrroles. the biochemical/physical effects of '4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid' The primary biochemical/physical effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid are not known. However, this compound is a derivative of pyrrole, which is known to bind to and inhibit a variety of enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of COX and LOX can lead to anti-inflammatory and anti-cancer effects. Additionally, this compound may have antioxidant properties, which could help protect cells from oxidative damage. the benefits of '4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid' 1. It is a natural antioxidant that can help protect the body from oxidative stress and damage caused by free radicals. 2. It can help to reduce inflammation in the body, which can be beneficial for those suffering from chronic pain and other inflammatory conditions. 3. It has been shown to improve the absorption of other nutrients, allowing for better overall health. 4. It can help to regulate blood sugar levels, which can be beneficial for those with diabetes or pre-diabetes. 5. It can help to reduce cholesterol levels and improve cardiovascular health. the related research of '4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid' 1. Synthesis, Characterization, and Antibacterial Activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 2. Synthesis and Anticancer Activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 3. Synthesis and Antioxidant Activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 4. Synthesis and Antifungal Activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 5. Synthesis and Anti-inflammatory Activity of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 6. Computational Studies of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 7. Synthesis and Biological Evaluation of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives. 8. Synthesis and Biological Evaluation of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives as Potential Anticancer Agents. 9. Synthesis and Biological Evaluation of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives as Potential Antimicrobial Agents. 10. Synthesis and Biological Evaluation of 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-2-Hydroxybenzoic Acid Derivatives as Potential Antioxidants.
Aplicaciones Científicas De Investigación
Antibacterial and Antitubercular Agent
- Summary : This compound has been evaluated for its antibacterial activity and potential as a dual enoyl ACP reductase and DHFR enzyme inhibitor .
- Results : Some synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes, with strong antibacterial and antitubercular properties .
Monoclonal Antibody Production
- Summary : The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures .
- Results : The compound increased monoclonal antibody production, suppressed cell growth, and affected glucose uptake rate and intracellular ATP during production .
Enzyme Inhibition for Drug Development
- Results : The compound showed binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase, indicating potential therapeutic applications .
Antimicrobial Activity Enhancement
- Results : Certain derivatives demonstrated enhanced activity against a range of bacterial strains, suggesting their use in developing new antimicrobial agents .
Optimization of Therapeutic Antibodies
- Results : The compound was found to suppress galactosylation on monoclonal antibodies, which could lead to improved therapeutic profiles .
Chemical Library Screening for Bioprocessing
- Results : The compound emerged as a candidate that could potentially improve the efficiency of monoclonal antibody production processes .
Antimicrobial Agent Synthesis
- Summary : The compound is used in the synthesis of new benzohydrazides that show potential as antimicrobial agents .
- Results : The synthesized molecules displayed action against DHFR and enoyl ACP reductase enzymes, with strong antibacterial and antitubercular properties .
Antifungal and Antitubercular Agent Development
- Summary : Derivatives of the compound have been synthesized and tested for their antifungal and antitubercular activities .
- Results : Several compounds showed good antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 1–4 μg/mL .
Enhancement of Monoclonal Antibody Production
- Summary : A derivative of the compound was found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells .
- Results : The compound significantly increased monoclonal antibody production .
Antimicrobial Agent Synthesis
- Summary : The compound is utilized in the synthesis of new benzohydrazides that exhibit potential as antimicrobial agents .
- Results : The synthesized molecules displayed action against DHFR and enoyl ACP reductase enzymes, with strong antibacterial and antitubercular properties .
Monoclonal Antibody Production Enhancement
- Summary : The compound has been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures .
- Results : The compound increased monoclonal antibody production, suppressed cell growth, and affected glucose uptake rate and intracellular ATP during production .
Control of Glycosylation in Antibody Production
Propiedades
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYCNXGAKFXIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953413 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
CAS RN |
313701-93-8 | |
| Record name | NSC727423 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B1663708.png)
![2-[(1r,3s)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B1663709.png)
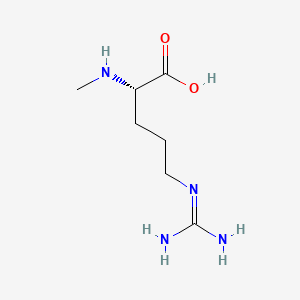
![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)
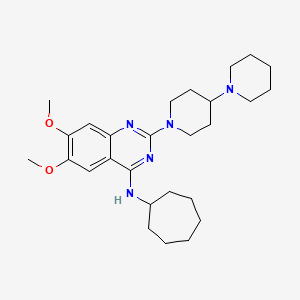
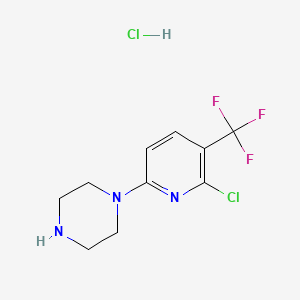
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B1663717.png)
![6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide](/img/structure/B1663718.png)
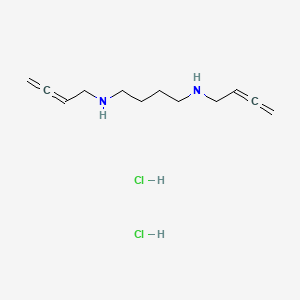
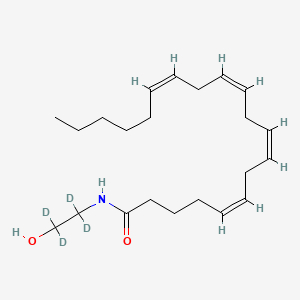
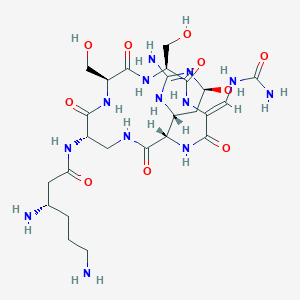
![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)
![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)
![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)